Vitamin U
Overview
Description
S-methyl-L-methioninate is a sulfonium betaine that is a conjugate base of S-methyl-L-methionine obtained by the deprotonation of the carboxy group . It is functionally related to L-methioninate . The molecular formula is C6H14NO2S, with an average mass of 164.245 Da and a monoisotopic mass of 164.073975 Da .
Molecular Structure Analysis
The molecular structure of S-methyl-L-methionine is characterized by a sulfonium functional group. It is biosynthesized from L-methionine and S-adenosylmethionine by the enzyme methionine S-methyltransferase .
Chemical Reactions Analysis
The biological roles of S-methylmethionine are not well understood. Speculated roles include methionine storage, use as a methyl donor, regulation of SAM . A few plants use S-methylmethionine as a precursor to the osmolyte dimethylsulfoniopropionate (DMSP). Intermediates include dimethylsulfoniumpropylamine and dimethylsulfoniumpropionaldehyde .
Physical and Chemical Properties Analysis
S-methyl-L-methioninate has a molecular formula of C6H14NO2S, an average mass of 164.245 Da, and a monoisotopic mass of 164.073975 Da .
Scientific Research Applications
Methylation and Cellular Biochemistry
S-methyl-L-methionine is closely related to S-Adenosyl-L-methionine (SAMe), a metabolite present in all living cells. SAMe plays a central role in methylation, aminopropylation, and transsulfuration pathways in cellular biochemistry. Its extensive study since 1952 has provided a foundation for clinical research, including investigations into depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).
Epigenetic Modification in Diabetes
Dietary supplementation with L-Methionine, which can be related to S-methyl-L-methionine, shows promise in altering epigenetic modifications in type 2 diabetes. It activates key pathways similar to metformin, impacting one-carbon metabolism and methylation status (Navik et al., 2019).
Therapeutic Use in Liver Disease
S-adenosyl-L-methionine, a derivative of methionine, is significant in liver disease treatment. Although large-scale clinical trials are still needed, preliminary data support its role in ameliorating disease severity due to its involvement in multiple cellular reactions (Anstee & Day, 2012).
Metabolism in Hepatocellular Carcinoma
The study of radiolabeled methionine in hepatocellular carcinoma (HCC) has shed light on its distinct metabolic pathways in HCC compared to surrounding hepatic tissue, contributing to patterns of increased uptake in HCC (Kuang et al., 2014).
Inflammatory Responses and DNA Methylation
Methionine attenuates inflammatory responses in macrophages by altering DNA methylation. This suggests a crucial interplay between nutrition and immunology, highlighting amino acids' regulatory effects on the immune system (Ji et al., 2019).
Mechanism of Action
Safety and Hazards
The safety data sheet for L-Methionine, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .
Future Directions
The future directions of S-methyl-L-methioninate research could involve further exploration of its biosynthetic pathways and its potential applications in various industries. For instance, a recent study has demonstrated enhanced L-methionine biosynthesis in Escherichia coli through multivariate modular metabolic engineering . This represents a promising direction for the industrial production of L-methionine .
Properties
IUPAC Name |
(2S)-2-amino-4-dimethylsulfoniobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBYJHTYSHBBAU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C)CC[C@@H](C(=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314761 | |
Record name | S-Methyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-40-6 | |
Record name | S-Methyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4727-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylmethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Methyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLMETHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3485Y39925 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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